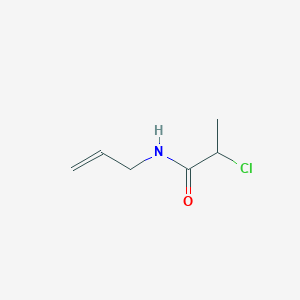

N-allyl-2-chloropropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-prop-2-enylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-3-4-8-6(9)5(2)7/h3,5H,1,4H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQVZORBBWSCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N-allyl-2-chloropropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, a molecule of interest within the broader class of chloroacetamide herbicides. This document details its synthesis, chemical and physical properties, and its established mode of action, offering valuable insights for researchers in agrochemical development and related fields.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and allylamine. This reaction, characteristic of amide bond formation from an acyl chloride, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on standard procedures for amide synthesis from acyl chlorides.

Materials:

-

2-chloropropionyl chloride

-

Allylamine

-

Anhydrous dichloromethane (or a similar inert aprotic solvent)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred allylamine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.61 g/mol | [1] |

| CAS Number | 106593-37-7 | [1] |

| Boiling Point | 262.045°C at 760 mmHg | [1] |

| Density | 1.052 g/cm³ | [1] |

| Flash Point | 112.281°C | [1] |

| Purity | Typically ≥95% |

Biological Activity and Mode of Action

This compound belongs to the chloroacetamide class of herbicides. The primary mode of action for this class of compounds is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.

VLCFAs are essential components of various cellular structures, including membranes and the protective cuticular wax layer. By inhibiting the enzymes responsible for the elongation of fatty acid chains, chloroacetamides disrupt the formation of these crucial molecules. This leads to a cascade of downstream effects, including the cessation of cell division and expansion, ultimately resulting in the death of the emerging weed seedling.

Signaling Pathway of Chloroacetamide Herbicides

References

An In-depth Technical Guide to N-allyl-2-chloropropanamide

CAS Number: 106593-37-7

This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, a chemical compound with potential applications in the agrochemical sector. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and putative mechanism of action.

Chemical and Physical Properties

This compound, also known as 2-chloro-N-(prop-2-en-1-yl)propanamide, is a chloroacetamide derivative.[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 106593-37-7 | [1][2] |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.61 g/mol | [1] |

| Boiling Point | 262.045 °C at 760 mmHg | [1] |

| Density | 1.052 g/cm³ | [1] |

| Flash Point | 112.281 °C | [1] |

| Purity | Typically available at ≥95% |

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of allylamine with 2-chloropropionyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acyl chlorides.[3]

Experimental Protocol: Schotten-Baumann Reaction

This protocol outlines the synthesis of this compound from allylamine and 2-chloropropionyl chloride.

Materials:

-

Allylamine

-

2-Chloropropionyl chloride

-

Dichloromethane (DCM)

-

10% aqueous sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve allylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath.

-

Addition of Base: Slowly add a 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirred solution of allylamine.

-

Addition of Acyl Chloride: Dissolve 2-chloropropionyl chloride (1.0 equivalent) in dichloromethane and transfer this solution to a dropping funnel. Add the 2-chloropropionyl chloride solution dropwise to the biphasic mixture over a period of 30 minutes, while maintaining the temperature between 0 and 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization, if necessary.

Synthesis Workflow

The synthesis of this compound involves a two-step conceptual process, starting from 2-chloropropionic acid. The first step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by the amidation reaction.

Caption: Synthesis workflow for this compound.

Potential Applications and Mechanism of Action

This compound belongs to the chloroacetamide class of compounds, which are known for their herbicidal activity. The primary mode of action for chloroacetamide herbicides is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition leads to a cessation of cell division and expansion in susceptible plants.

Signaling Pathway: Inhibition of VLCFA Synthesis

The herbicidal effect of chloroacetamides is initiated by the inhibition of enzymes involved in the elongation of fatty acids, a critical process for plant growth and development.

References

Technical Guide: N-allyl-2-chloropropanamide

IUPAC Name: 2-chloro-N-(prop-2-en-1-yl)propanamide[1] CAS Number: 106593-37-7[1] Molecular Formula: C₆H₁₀ClNO[1]

This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, including its chemical properties, a representative synthesis protocol, and an exploration of its potential biological activities based on its structural class. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, its key physicochemical properties can be summarized. The following table includes known and predicted data for the compound.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(prop-2-en-1-yl)propanamide | [1] |

| CAS Number | 106593-37-7 | [1] |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.61 g/mol | Alfa Chemistry |

| Boiling Point (Predicted) | 262.0 ± 23.0 °C at 760 mmHg | Alfa Chemistry |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | Alfa Chemistry |

| Purity (Typical) | ≥95% | [1] |

Note: Some physical properties are predicted values from chemical databases.

Spectroscopic characterization is essential for confirming the structure and purity of the compound. Although specific spectra for this compound are not publicly available, the expected shifts and signals are outlined below based on its chemical structure.

| Spectroscopy | Expected Features |

| ¹H-NMR | Signals corresponding to the allyl group protons (CH=CH₂, N-CH₂), the chiral proton (CH-Cl), and the methyl protons (CH₃). Splitting patterns would include a quartet for the CH-Cl proton, a doublet for the CH₃ protons, and complex multiplets for the vinyl and N-CH₂ protons. |

| ¹³C-NMR | Resonances for the carbonyl carbon (C=O), the allyl vinyl carbons (CH₂=CH), the N-CH₂ carbon, the chiral carbon (C-Cl), and the methyl carbon (CH₃). |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (amide), C=O stretch (amide I), N-H bend (amide II), C-Cl stretch, and C=C stretch (alkene). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (147.61), with a characteristic M+2 isotope peak for the presence of a chlorine atom. |

Synthesis Protocol

The synthesis of this compound can be achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. This method is a standard procedure for amide bond formation.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-chloropropionyl chloride and allylamine.

Reactants:

-

2-Chloropropionyl chloride (1.0 eq)

-

Allylamine (1.1 eq)

-

Triethylamine (or other non-nucleophilic base, 1.2 eq)

-

Dichloromethane (DCM, anhydrous, as solvent)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-chloropropionyl chloride (1.0 eq) in anhydrous dichloromethane to the flask dropwise over 30-60 minutes. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Safety Precautions: 2-chloropropionyl chloride is corrosive and lachrymatory. Allylamine is toxic and flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not prominent in the scientific literature. However, its structural motifs—a chloroacetamide group and an N-allyl group—are present in molecules with known bioactivities, primarily in the agrochemical field.

Herbicidal Activity of Chloroacetamides

The chloroacetamide class of compounds, which includes commercial herbicides like alachlor and metolachlor, is well-known for its pre-emergence herbicidal activity.[2][3][4] These herbicides primarily inhibit the growth of germinating seedlings in susceptible grass species.[3]

Mechanism of Action: The herbicidal action of chloroacetamides is attributed to their ability to act as alkylating agents.[2][4] The reactive α-chloro group can covalently bind to biological nucleophiles, particularly the sulfhydryl groups (-SH) of enzymes or coenzymes like glutathione (GSH).[3] This non-specific alkylation can disrupt numerous physiological processes. A primary target is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for forming cell membranes and other essential components.[5] Disruption of VLCFA synthesis leads to a failure in early seedling development.

Fungicidal Activity of N-Allyl and Amide Compounds

The N-allyl group and the amide linkage are found in various compounds with fungicidal properties.[6][7] For instance, many modern fungicides are carboxylic acid amides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production. While a direct link cannot be made without experimental data, the structural elements of this compound suggest that it could be investigated for potential antifungal activity.

Postulated Signaling Pathway Disruption

Based on the known mechanism of chloroacetamide herbicides, this compound likely acts by depleting cellular glutathione and inhibiting key enzymes, particularly those involved in lipid biosynthesis.

Caption: Postulated mechanism of action for chloroacetamide herbicides.

Conclusion

This compound, or 2-chloro-N-(prop-2-en-1-yl)propanamide, is a chemical compound for which detailed public data is scarce. However, based on established chemical principles, its synthesis is straightforward via the acylation of allylamine. Its structural features, particularly the chloroacetamide moiety, strongly suggest a potential for biological activity, most notably as a pre-emergence herbicide through the alkylation of key cellular components and the inhibition of fatty acid synthesis. Further experimental investigation is required to fully characterize its spectroscopic properties and to confirm and delineate its specific biological effects and potential applications in the fields of agrochemistry or drug development.

References

- 1. cas 106593-37-7|| where to buy this compound [chemenu.com]

- 2. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-allyl-2-chloropropanamide

This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, detailing its physicochemical properties, synthesis, and methods for molecular weight determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C₆H₁₀ClNO.[1][2][3][4][5] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 147.61 g/mol | [1] |

| 147.60 g/mol | [2][5] | |

| 147.6027 g/mol | [3] | |

| Molecular Formula | C₆H₁₀ClNO | [1][2][3][4][5] |

| CAS Number | 106593-37-7 | [1][2][3][4][5] |

| Density | 1.052 g/cm³ | [1][4] |

| Boiling Point | 262.045 °C at 760 mmHg | [1][4] |

| Flash Point | 112.281 °C | [1][4] |

| SMILES | CC(Cl)C(NCC=C)=O | [1][2] |

| Synonyms | 2-chloro-N-(prop-2-en-1-yl)propanamide | [3][5] |

Synthesis of this compound

A general and effective method for the synthesis of N-substituted-2-chloropropanamides involves the coupling of 2-chloropropionic acid with an appropriate amine.[6] For the synthesis of this compound, allylamine would be used.

This protocol is based on a general method for the synthesis of N-substituted-(S)-2-chloropropanamides.[6]

-

Reactant Preparation : In a round-bottom flask, dissolve (S)-2-chloropropionic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition : To the solution, add allylamine (1 equivalent).

-

Coupling Agent : Add N,N'-Dicyclohexylcarbodiimide (DCC) (1 equivalent), a common coupling agent, to the reaction mixture.

-

Reaction Conditions : Stir the reaction mixture at room temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

-

Purification : The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified using column chromatography to yield pure this compound.

Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined using mass spectrometry.

-

Sample Preparation : Prepare a dilute solution of the purified this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation : Introduce the sample into a mass spectrometer, for example, using electrospray ionization (ESI).

-

Data Acquisition : Acquire the mass spectrum in the positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the molecular ions.

-

Data Analysis : The molecular weight is determined from the peak corresponding to the protonated molecule [M+H]⁺.

Caption: Workflow for the synthesis and molecular weight determination of this compound.

References

An In-depth Technical Guide to N-allyl-2-chloropropanamide: Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, a chemical compound with potential applications in organic synthesis and drug discovery. This document details its chemical structure, physical properties, a robust experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics.

Chemical Identity and Physical Properties

This compound, with the CAS number 106593-37-7, is a halogenated amide.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.61 g/mol | [1] |

| IUPAC Name | 2-chloro-N-(prop-2-en-1-yl)propanamide | |

| SMILES | CC(Cl)C(=O)NCC=C | [1] |

| Boiling Point | 262.045 °C at 760 mmHg | [1] |

| Density | 1.052 g/cm³ | [1] |

| Flash Point | 112.281 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-chloropropionyl chloride with allylamine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

2-chloropropionyl chloride

-

Allylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published spectroscopic data for this compound, the following tables provide predicted values based on the analysis of structurally similar compounds. These predictions are intended to serve as a guide for researchers in characterizing this molecule.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 6.0 | m | 1H | -CH=CH₂ |

| ~ 5.3 - 5.1 | m | 2H | -CH=CH₂ |

| ~ 4.5 - 4.3 | q | 1H | -CHCl- |

| ~ 4.0 - 3.8 | t | 2H | -NH-CH₂- |

| ~ 1.7 | d | 3H | -CH(Cl)-CH₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O |

| ~ 133 | -CH=CH₂ |

| ~ 117 | -CH=CH₂ |

| ~ 55 | -CHCl- |

| ~ 42 | -NH-CH₂- |

| ~ 22 | -CH(Cl)-CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300 | N-H stretch (amide) |

| ~ 3080 | =C-H stretch (alkene) |

| ~ 2980, 2870 | C-H stretch (alkane) |

| ~ 1660 | C=O stretch (amide I) |

| ~ 1640 | C=C stretch (alkene) |

| ~ 1550 | N-H bend (amide II) |

| ~ 750 | C-Cl stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 147/149 | [M]⁺, [M+2]⁺ (presence of Chlorine) |

| 112 | [M - Cl]⁺ |

| 72 | [CH₃CHClCO]⁺ |

| 57 | [C₃H₅N]⁺ |

| 41 | [C₃H₅]⁺ |

Workflow and Logical Diagrams

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Synthesis and purification workflow for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The provided experimental protocol and predicted spectroscopic data offer a strong starting point for the synthesis and characterization of this compound.

References

Solubility Profile of N-allyl-2-chloropropanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-allyl-2-chloropropanamide, a molecule of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of public data, this document outlines the theoretical solubility profile based on the compound's structural features and general principles of chemical solubility. Furthermore, it presents a detailed, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to design and execute experiments with a clear understanding of its solubility behavior.

Introduction

This compound (C₆H₁₀ClNO) is a substituted amide containing both an allyl group and a chlorinated carbon, making its solubility profile complex and dependent on the nature of the solvent.[1] The presence of a polar amide group suggests potential solubility in polar solvents, while the nonpolar allyl and alkyl components may contribute to solubility in less polar organic solvents.[2][3] Understanding the solubility of this compound is critical for a variety of applications, including reaction condition optimization, purification, formulation development, and biological screening.

Predicted Solubility of this compound

General Solubility Principles Applied:

-

Polar Solvents: The amide group should allow for favorable interactions with polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO) through hydrogen bonding and dipole-dipole interactions.[3]

Quantitative Solubility Data (Illustrative)

The following table presents hypothetical solubility data for this compound in a range of common organic solvents at ambient temperature (25°C). It is crucial to note that these values are illustrative examples based on the expected behavior of similar chemical structures and should be confirmed by experimental measurement.

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility (g/L) |

| Hexane | 1.88 | < 1 |

| Toluene | 2.38 | 5 - 10 |

| Diethyl Ether | 4.34 | 20 - 40 |

| Chloroform | 4.81 | > 100 |

| Ethyl Acetate | 6.02 | 50 - 100 |

| Acetone | 20.7 | > 200 |

| Ethanol | 24.5 | > 200 |

| Methanol | 32.7 | > 200 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 |

| Water | 80.1 | < 5 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method.[5]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Using HPLC:

-

Develop an HPLC method with a suitable mobile phase and column to achieve good separation and peak shape for this compound.

-

Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

-

Inject the calibration standards and the diluted sample into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λ_max.

-

Create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mg/mL).

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While experimental data is currently lacking, the provided theoretical framework and detailed experimental protocol offer a solid starting point for researchers. The illustrative data and the standardized methodology are intended to facilitate the design of experiments aimed at quantifying the solubility of this compound, which is a critical parameter for its effective use in research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

"N-allyl-2-chloropropanamide material safety data sheet (MSDS)"

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

N-allyl-2-chloropropanamide is a chemical compound with the molecular formula C6H10ClNO.[2] The following table summarizes its known physical and chemical properties.

| Property | Value | Source |

| Molecular Weight | 147.61 g/mol | Alfa Chemistry[2] |

| Boiling Point | 262.045°C at 760 mmHg | Alfa Chemistry[2], 化源网[3] |

| Flash Point | 112.281°C | Alfa Chemistry[2], 化源网[3] |

| Density | 1.052 g/cm³ | Alfa Chemistry[2], 化源网[3] |

| Exact Mass | 147.04500 | Alfa Chemistry[2], 化源网[3] |

| LogP | 1.30680 | 化源网[3] |

| Vapor Pressure | 0.011 mmHg at 25°C | 化源网[3] |

| Refractive Index | 1.454 | 化源网[3] |

| SMILES | CC(C(=O)NCC=C)Cl | Alfa Chemistry[2] |

Hazard Identification and Precautionary Measures

Given the absence of a specific SDS, the hazard profile of this compound can be inferred from its structural components: the allyl group and the 2-chloropropanamide moiety.

Inference from Allyl Chloride: Allyl chloride is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and cancer.[4] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[4]

Inference from 2-Chloropropanamide and 2-Chloropropionyl Chloride: 2-Chloropropanamide is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] The precursor, 2-chloropropionyl chloride, is a flammable liquid and vapor that reacts violently with water, causes severe skin burns and eye damage, and may cause respiratory irritation.[6]

Based on these related compounds, this compound should be handled as a hazardous substance.

GHS Hazard Classification (Inferred)

| Hazard Class | Category (Inferred) |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Germ Cell Mutagenicity | Category 2 |

| Carcinogenicity | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Nervous system, Liver, Kidney) |

| Hazardous to the Aquatic Environment, Acute | Category 1 |

Precautionary Statements (Recommended)

| Type | Statement |

| Prevention | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308 + P313: IF exposed or concerned: Get medical advice/attention. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols & Handling

Safe Handling Workflow

The following diagram outlines a recommended workflow for safely handling this compound in a laboratory setting.

Caption: Recommended safe handling workflow for this compound.

First Aid Measures

In case of exposure, follow these first aid measures, which are based on protocols for related hazardous chemicals.[6][7]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Stability and Reactivity

-

Reactivity: The reactivity of this compound has not been fully characterized. However, similar to allyl chloride, vapors may form explosive mixtures with air.[4] The presence of the chloro- group suggests it may be incompatible with strong oxidizing agents and strong bases.

-

Chemical Stability: The product is expected to be stable under standard ambient conditions (room temperature).[4]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]

Toxicological Information

No specific toxicological studies on this compound are publicly available. The toxicological properties are inferred from its structural analogs.

-

Acute Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin, similar to allyl chloride.[4][8]

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[5]

-

Sensitization: No data available, but related compounds are not classified as sensitizers.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects due to the presence of the allyl chloride-like structure.[4]

-

Carcinogenicity: Suspected of causing cancer, as allyl chloride is classified as a possible human carcinogen (Group C) by the EPA.[4][9]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity: May cause respiratory irritation upon single exposure and may cause damage to the liver, kidneys, and nervous system through prolonged or repeated exposure.[4][9]

Ecological Information

The ecotoxicological effects of this compound have not been determined. However, based on the high toxicity of allyl chloride to aquatic life, it is recommended to prevent its release into the environment.[4] Avoid contamination of soil, water, and drains.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal facility. Do not allow product to reach drains, sewage systems, or groundwater.

Synthesis Pathway

The synthesis of this compound typically involves the reaction of 2-chloropropionyl chloride with allylamine.[3]

References

- 1. calpaclab.com [calpaclab.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 106593-37-7_n-allyl-2-chloropropanamideCAS号:106593-37-7_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Chloropropanamide | C3H6ClNO | CID 94385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. gelest.com [gelest.com]

- 9. Allyl chloride | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of N-Substituted-(S)-2-Chloropropanamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for preparing enantiomerically pure N-substituted-(S)-2-chloropropanamides. These compounds are valuable intermediates in the pharmaceutical industry, often utilized as building blocks in the synthesis of more complex biologically active molecules. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

N-substituted-(S)-2-chloropropanamides are a class of chiral molecules characterized by a propanamide backbone with a chlorine atom at the stereogenic center on the second carbon and a variable substituent on the amide nitrogen. The specific stereochemistry at the C2 position is often crucial for the biological activity and efficacy of the final drug product. The synthesis of these compounds with high enantiomeric purity is therefore of significant interest.

The primary retrosynthetic disconnection for N-substituted-(S)-2-chloropropanamides points to two key precursors: an amine and an activated form of (S)-2-chloropropionic acid. The general synthetic approach involves the formation of an amide bond between these two synthons.

Synthetic Pathways

The synthesis of N-substituted-(S)-2-chloropropanamides can be broadly categorized into two main strategies, primarily differing in the activation method for the carboxylic acid.

Pathway 1: Amide Coupling from (S)-2-Chloropropionic Acid

This pathway involves the direct coupling of (S)-2-chloropropionic acid with a desired primary or secondary amine using a coupling agent.

The key starting material, enantiomerically pure (S)-2-chloropropionic acid, can be prepared from the readily available amino acid L-alanine through a diazotization reaction in the presence of hydrochloric acid[1].

The subsequent amide bond formation is facilitated by a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC)[2]. This method is effective but may require careful purification to remove the dicyclohexylurea (DCU) byproduct.

Caption: Synthetic workflow starting from L-alanine to the target amide via a DCC coupling reaction.

Pathway 2: Acyl Chloride Route

A more common and often higher-yielding approach involves the conversion of (S)-2-chloropropionic acid into its more reactive acyl chloride derivative, (S)-2-chloropropionyl chloride. This intermediate then readily reacts with an amine to form the desired amide.

The conversion to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride[3]. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF) or a base like pyridine or triethylamine[4][5]. The subsequent reaction with the amine is a nucleophilic addition-elimination reaction, which proceeds rapidly, often in the presence of a base to scavenge the hydrochloric acid byproduct[6].

Caption: The two-step synthesis of the target amide via an acyl chloride intermediate.

The mechanism for the reaction between (S)-2-chloropropionyl chloride and an amine is a classic nucleophilic addition-elimination. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product.

Caption: Mechanism of amide formation from an acyl chloride and an amine.

Quantitative Data

The efficiency of the synthesis of the key intermediate, (S)-2-chloropropionyl chloride, is crucial for the overall yield of the final product. The following table summarizes reaction conditions and outcomes for this step from various sources.

| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| D-2-Chloropropionic Acid | Thionyl Chloride | N,N-Dimethylformamide | -5 to 75 | 5 | 82.2 | 99.4 | |

| D-2-Chloropropionic Acid | Thionyl Chloride | Triethylamine | -10 to 75 | 4 | 81.6 | 99.2 | |

| D-2-Chloropropionic Acid | Thionyl Chloride | N,N-Dimethylacetamide | -2 to 75 | 4 | 81.6 | 99.2 | [5] |

| L-Lactic Acid | Acylating Agent | Pyridine | -20 to 30 | - | - | - | [4] |

Note: D-2-chloropropionic acid is the enantiomer of L- or (S)-2-chloropropionic acid. The reaction conditions are expected to be analogous.

Data for the final amidation step is often dependent on the specific amine used. Yields are generally high, particularly for the acyl chloride route.

Experimental Protocols

The following are generalized experimental protocols for the key transformations described. Researchers should adapt these procedures based on the specific properties of the substrates and reagents used.

Protocol 1: Synthesis of (S)-2-Chloropropionyl Chloride

Materials:

-

(S)-2-Chloropropionic acid

-

Thionyl chloride (SOCl₂)

-

Catalyst (e.g., N,N-dimethylformamide, triethylamine)

-

Dry reaction flask with stirring and a condenser

Procedure:

-

To a dry reaction flask equipped with a magnetic stirrer and a condenser, add (S)-2-chloropropionic acid and a catalytic amount of the chosen catalyst (e.g., a few drops of DMF or a small molar equivalent of triethylamine)[5].

-

Cool the reaction mixture to the specified temperature (e.g., -10°C to 0°C) using an ice-salt or dry ice-acetone bath[5].

-

Slowly add thionyl chloride dropwise to the stirred solution, maintaining the low temperature[5].

-

After the addition is complete, allow the reaction to stir at the low temperature for a specified period (e.g., 1-4 hours)[5].

-

Gradually warm the reaction mixture to room temperature and then heat to reflux (e.g., 75°C) for a period of 3-5 hours to ensure complete reaction[5].

-

Cool the reaction mixture to room temperature.

-

The product, (S)-2-chloropropionyl chloride, can be isolated and purified by vacuum distillation[5].

Protocol 2: Synthesis of N-Substituted-(S)-2-Chloropropanamide via the Acyl Chloride Route

Materials:

-

(S)-2-Chloropropionyl chloride

-

Desired primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

In a dry reaction flask, dissolve the amine and the non-nucleophilic base (typically 1.1 to 1.5 equivalents) in the anhydrous aprotic solvent.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add a solution of (S)-2-chloropropionyl chloride in the same solvent to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-6 hours, monitorable by TLC)[7].

-

Upon completion, the reaction mixture can be washed with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

-

The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Conclusion

The synthesis of N-substituted-(S)-2-chloropropanamides is a well-established process that is critical for the development of various pharmaceutical agents. The most robust and widely applicable method proceeds through the formation of (S)-2-chloropropionyl chloride, followed by its reaction with a suitable amine. This technical guide provides the fundamental knowledge, including synthetic pathways, quantitative data, and detailed protocols, to enable researchers and drug development professionals to efficiently synthesize these important chiral building blocks. Careful control of reaction conditions and enantiomeric purity of starting materials are paramount to achieving the desired final products with high optical purity.

References

- 1. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

N-allyl-2-chloropropanamide: A Comprehensive Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for N-allyl-2-chloropropanamide, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis based on the well-established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, supported by data from analogous structures.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups—an allyl group, a secondary amide, and a chloropropionyl moiety—and comparison with known spectral data of related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' (CH₃) | ~ 1.6 - 1.8 | Doublet | ~ 7 |

| H-2' (CHCl) | ~ 4.4 - 4.6 | Quartet | ~ 7 |

| N-H | ~ 6.0 - 7.5 | Broad Singlet | - |

| H-1 (NCH₂) | ~ 3.9 - 4.1 | Triplet of Doublets | ~ 6, ~ 1.5 |

| H-2 (CH=) | ~ 5.8 - 6.0 | Multiplet | - |

| H-3a (=CH₂) | ~ 5.1 - 5.2 | Doublet of Quartets (cis) | ~ 10, ~ 1.5 |

| H-3b (=CH₂) | ~ 5.2 - 5.3 | Doublet of Quartets (trans) | ~ 17, ~ 1.5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1' (CH₃) | ~ 20 - 25 |

| C-2' (CHCl) | ~ 55 - 60 |

| C=O (Amide) | ~ 170 - 175 |

| C-1 (NCH₂) | ~ 42 - 47 |

| C-2 (CH=) | ~ 132 - 136 |

| C-3 (=CH₂) | ~ 115 - 120 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (sp²) | 3010 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1690 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C=C Stretch | 1620 - 1680 | Variable |

| C-Cl Stretch | 600 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 147/149 | Molecular ion peak with isotopic pattern for Chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). |

| [M+H]⁺ | 148/150 | Protonated molecular ion, commonly observed in ESI. |

| [M+Na]⁺ | 170/172 | Sodium adduct, also common in ESI. |

| Fragment | 112 | Loss of Chlorine radical (Cl•). |

| Fragment | 91 | McLafferty rearrangement product or loss of allyl group. |

| Fragment | 57 | Allyl cation ([C₃H₅]⁺). |

| Fragment | 41 | Propargyl cation ([C₃H₃]⁺). |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The sample should be free of particulate matter; filtration through a small cotton or glass wool plug into a clean, dry NMR tube is recommended.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width and number of scans.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon environment.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Thin Film (for liquids or low-melting solids) : Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids) : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.

-

Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.[3]

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample holder (or salt plates/solvent).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[4] The region above 1500 cm⁻¹ is typically used for functional group identification, while the region below 1500 cm⁻¹ (the "fingerprint region") is unique to the molecule as a whole.[4]

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).[5] For electrospray ionization (ESI), the addition of a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode can enhance ionization.[5]

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition :

-

Introduce the sample into the ion source. In ESI, this is typically done via direct infusion with a syringe pump or through a liquid chromatography (LC) system.[5][6]

-

The sample is ionized in the source, and the resulting ions are transferred to the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be evident for any chlorine-containing fragments.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Logical relationship between different spectroscopic techniques and the information derived for structural elucidation.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to the Herbicidal Activity of Chloroacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicidal activity of chloroacetamide derivatives. It covers their mechanism of action, synthesis, and methods for evaluating their efficacy, with a focus on quantitative data and detailed experimental protocols.

Introduction to Chloroacetamide Herbicides

Chloroacetamide herbicides are a significant class of agrochemicals used for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops.[1] Their efficacy lies in their ability to inhibit the early stages of weed seedling growth, preventing their emergence from the soil.[2] Commercially important examples include acetochlor, alachlor, metolachlor, and butachlor.[2] This guide delves into the chemical properties, biological activity, and evaluation of these compounds and their novel derivatives.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

The primary mode of action of chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] VLCFAs are essential components of various cellular structures, including membranes and the protective cuticular waxes on the plant surface.

The Target Enzyme: VLCFA Elongase

Chloroacetamides specifically target and inhibit the activity of VLCFA elongases (VLCFAEs), also known as VLCFA synthases.[3] These are multi-enzyme complexes located in the endoplasmic reticulum that catalyze the elongation of fatty acid chains beyond the typical C16 and C18 lengths. The key step inhibited by chloroacetamides is the condensation of malonyl-CoA with an acyl-CoA substrate, which is the initial and rate-limiting step in each elongation cycle.[3]

Molecular Interaction

Research has shown that chloroacetamide herbicides act as irreversible inhibitors of VLCFA elongases.[3] They are believed to form a covalent bond with a critical cysteine residue within the active site of the condensing enzyme component of the elongase complex.[4] This covalent modification permanently inactivates the enzyme, leading to a cessation of VLCFA production. The herbicidally active forms are often specific stereoisomers, such as the (S)-enantiomers of metolachlor and dimethenamid.[2][3]

Signaling Pathway of Chloroacetamide Herbicidal Action

The inhibition of VLCFA elongase initiates a cascade of events leading to weed death. The following diagram illustrates the proposed signaling pathway.

Caption: Signaling pathway of chloroacetamide herbicidal activity.

Quantitative Data on Herbicidal Activity

The herbicidal efficacy of chloroacetamide derivatives is quantified using various metrics, including the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). The following tables summarize quantitative data from published studies.

Table 1: Pre-emergence Herbicidal Activity (EC50 in mg/L) of Novel Chloroacetamide Derivatives [5]

| Compound | Chemical Name | Anagallis arvensis | Lolium temulentum |

| 2 | 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | 10.8 | 15.6 |

| 4 | 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | 12.5 | 18.2 |

| 6 | 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide | 18.3 | 25.4 |

| 8 | 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide | 15.7 | 22.1 |

| Acetochlor | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | 8.5 | 12.3 |

Table 2: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase by Chloroacetamide Herbicides

| Compound | Target Organism/Enzyme Source | IC50 (nM) | Reference |

| Metazachlor | Cucumber seedlings | 10 - 100 | [2] |

| Metazachlor | Barley seedlings | 10 - 100 | [2] |

| Metazachlor | Recombinant VLCFA-synthase | <100 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of chloroacetamide derivatives and the evaluation of their herbicidal activity.

Synthesis of N-substituted Chloroacetamide Derivatives

This protocol describes a general method for the synthesis of N-substituted chloroacetamides via chloroacetylation of a corresponding amine.

Materials:

-

Substituted amine (e.g., N-aryl-N-alkyl amine) (1.0 eq)

-

Chloroacetyl chloride (1.1-1.2 eq)

-

Triethylamine (TEA) or other suitable base (1.1-1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), benzene, or acetic acid)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

Dissolve the substituted amine (1.0 eq) and triethylamine (1.1-1.5 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Add chloroacetyl chloride (1.1-1.2 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted chloroacetamide derivative.[6]

In Vitro VLCFA Elongase Inhibition Assay

This assay determines the inhibitory effect of chloroacetamide derivatives on VLCFA elongase activity in a cell-free system.

Materials:

-

Microsomal fraction isolated from a suitable plant source (e.g., leek seedlings) containing VLCFA elongase activity.

-

[2-14C]malonyl-CoA (radiolabeled substrate)

-

Acyl-CoA substrates (e.g., C18:0-CoA, C20:0-CoA)

-

Assay buffer (e.g., phosphate buffer, pH 7.2)

-

Cofactors (e.g., NADPH, NADH)

-

Chloroacetamide derivatives to be tested, dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and scintillation counter

-

TLC plates and developing solvent system for fatty acid separation

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and the desired acyl-CoA substrate in a microcentrifuge tube.

-

Add the chloroacetamide derivative at various concentrations to the reaction mixtures. Include a solvent control (e.g., DMSO) without the inhibitor.

-

Pre-incubate the reaction mixtures with the microsomal enzyme preparation for a defined period (e.g., 10-30 minutes) at the optimal temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding [2-14C]malonyl-CoA.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by adding a strong acid or base (e.g., HCl or KOH).

-

Saponify the fatty acids by heating.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the radiolabeled VLCFA products from the unreacted substrate using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the VLCFA spots using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the chloroacetamide derivative relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Whole-Plant Herbicidal Activity Assays

These assays evaluate the herbicidal efficacy of chloroacetamide derivatives on whole plants under controlled conditions.

Procedure:

-

Fill pots or trays with a suitable soil mix.

-

Sow seeds of the target weed species at a uniform depth.

-

Prepare solutions of the chloroacetamide derivatives at various concentrations.

-

Apply the test solutions uniformly to the soil surface.[8]

-

Incubate the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

-

Water the pots as needed.

-

After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings and measuring their fresh or dry weight.

-

Calculate the percentage of inhibition or growth reduction compared to an untreated control.

-

Determine the GR50 (concentration causing 50% growth reduction) or EC50 value.

Procedure:

-

Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).[3]

-

Prepare solutions of the chloroacetamide derivatives at various concentrations, often including a surfactant to improve leaf wetting.

-

Apply the test solutions uniformly to the foliage of the seedlings using a sprayer.[9]

-

Return the treated plants to the greenhouse or growth chamber.

-

After a specified period (e.g., 14-21 days), visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) and/or measure the fresh or dry weight of the shoots.

-

Calculate the percentage of injury or growth reduction compared to an untreated control.

-

Determine the GR50 or EC50 value.

Mandatory Visualizations

General Experimental Workflow for Herbicidal Activity Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of novel chloroacetamide derivatives for their herbicidal activity.

Caption: General workflow for herbicidal activity evaluation.

Logical Relationship in Dose-Response Analysis

The following diagram illustrates the logical relationship in determining the potency of a herbicidal compound through dose-response analysis.

Caption: Logical flow of dose-response analysis.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. ijpsr.info [ijpsr.info]

- 3. benchchem.com [benchchem.com]

- 4. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanoencapsulation Enhances the Post-Emergence Herbicidal Activity of Atrazine against Mustard Plants - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Properties of N-Substituted Amides: A Technical Guide for Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration and development of novel therapeutic agents. N-substituted amides have emerged as a promising class of compounds exhibiting a broad spectrum of antifungal activity. This technical guide provides a comprehensive overview of the antifungal properties of various N-substituted amides, intended for researchers, scientists, and drug development professionals. This document synthesizes quantitative antifungal activity data, details key experimental methodologies, and visualizes the primary mechanisms of action to facilitate further research and development in this critical area.

Introduction

N-substituted amides are a versatile class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which is further substituted with various functional groups. This structural motif has proven to be a valuable scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. In the context of antifungal drug discovery, N-substituted amides have demonstrated significant potential, with several families of these compounds showing potent activity against clinically relevant fungal pathogens, including various Candida and Aspergillus species. This guide will delve into the quantitative antifungal data, the experimental protocols used for their evaluation, and the elucidated mechanisms of action of these promising compounds.

Quantitative Antifungal Activity of N-Substituted Amides

The antifungal efficacy of N-substituted amides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative classes of N-substituted amides against a panel of fungal strains.

Table 1: Antifungal Activity of Cinnamic and Benzoic Acid Amide Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 14 | C. krusei | 31.25 | Fluconazole | 16 |

| 16 | C. krusei | 7.8 | Fluconazole | 16 |

| 16 | C. krusei (Fluconazole-resistant clinical strains) | 85.3–341.3 | - | - |

| 2 | C. parapsilosis | 31.25 | - | - |

| 14 | C. parapsilosis | 31.25 | - | - |

Data sourced from a study on cinnamic and benzoic acid amides, which showed that some compounds had stronger antifungal activity than fluconazole against certain strains.[1]

Table 2: Antifungal Activity of Amide Derivatives Containing Cyclopropane

| Compound ID | Fungal Strain | MIC80 (µg/mL) | Reference Compound | MIC80 (µg/mL) |

| F8 | Candida albicans | 16 | Fluconazole | 2 |

| F24 | Candida albicans | 16 | Fluconazole | 2 |

| F42 | Candida albicans | 16 | Fluconazole | 2 |

| F5, F7, F9, F22, F23, F32, F49, F50, F51 | Candida albicans | 32-64 | Fluconazole | 2 |

MIC80 is the minimum concentration required to inhibit 80% of fungal growth. These cyclopropane-containing amides showed promising, though less potent, activity compared to fluconazole.[2]

Table 3: Antifungal Activity of Nicotinamide Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 16g | C. albicans SC5314 | 0.25 | Fluconazole | 0.25-0.5 |

| 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125–1 | Fluconazole | 16->64 |

| 19 | C. albicans SC5314 | 4 | Fluconazole | 0.25-0.5 |

Compound 16g, a nicotinamide derivative, demonstrated excellent activity against both fluconazole-sensitive and resistant strains of C. albicans.[3]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the evaluation of antifungal compounds. The following sections detail the methodologies for determining antifungal susceptibility and for the chemical synthesis of N-substituted amides.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol outlined below is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[4][5][6][7]

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum, adjusted to a specific concentration

-

N-substituted amide compound stock solution (typically in DMSO)

-

Positive control antifungal agent (e.g., fluconazole)

-

Negative control (medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antifungal Agent Dilutions: A serial two-fold dilution of the N-substituted amide is prepared in the 96-well plate using RPMI-1640 medium. The final concentrations should span a range that is expected to include the MIC.

-

Inoculum Preparation: The fungal strain is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (inoculum without the drug) and a sterility control well (medium only) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density.

Caption: General workflow for antifungal susceptibility testing.

Synthesis of N-Substituted Amides from Carboxylic Acids and Amines

A common and versatile method for the synthesis of N-substituted amides is the coupling of a carboxylic acid and an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive intermediate.[8][9]

General Procedure using a Coupling Agent (e.g., DCC):

-

Activation of Carboxylic Acid: The carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added, and the mixture is stirred at 0°C for a short period to form the active ester intermediate.

-

Amine Addition: The desired amine (1 equivalent) is added to the reaction mixture.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate is then washed with an acidic solution (e.g., 1M HCl) to remove unreacted amine and a basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Caption: Synthetic pathway for N-substituted amides.

Mechanisms of Antifungal Action

N-substituted amides exert their antifungal effects through various mechanisms, primarily by targeting essential fungal cellular processes. The two most prominent mechanisms are the inhibition of ergosterol biosynthesis and the disruption of fungal cell wall integrity.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex pathway, and a key enzyme in this process is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][10][11][12][13]

Several N-substituted amides, particularly those with an azole-like scaffold, function as inhibitors of this enzyme. By binding to the active site of lanosterol 14α-demethylase, these compounds prevent the demethylation of lanosterol, a crucial step in the formation of ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. The consequence is a disruption of membrane structure and function, ultimately leading to fungal cell death.[1][10]

Caption: Inhibition of ergosterol biosynthesis by N-substituted amides.

Disruption of the Fungal Cell Wall

The fungal cell wall is a dynamic and essential structure that is absent in mammalian cells, making it an attractive target for antifungal drugs. It is primarily composed of polysaccharides, including β-glucans and chitin, which provide structural integrity and protect the cell from osmotic stress.[2][14][15][16]